molecular formula C16H15N3O2S B4637717 N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide

N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide

Cat. No.: B4637717
M. Wt: 313.4 g/mol
InChI Key: VZOZGPFKLGLECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining biphenyl, hydrazine, carbonothioyl, and acetamide pharmacophores. Such hydrazine-carbothioamide derivatives are recognized for their diverse biological activities and are frequently investigated as key scaffolds in the development of novel therapeutic agents . Compounds within this class have demonstrated promising inhibitory effects against various enzymes. Research on analogous structures has shown potent activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for studies in neurodegenerative conditions like Alzheimer's disease . Furthermore, hydrazine-1-carbothioamide derivatives have been identified as effective urease inhibitors and have also displayed notable antiproliferative properties in vitro, suggesting potential applications in oncology research . The mechanism of action for this class of compounds often involves targeted molecular interactions with enzyme active sites, as supported by molecular docking simulations . The presence of the thiourea moiety within the hydrazine-1-carbonothioyl group is a key structural feature that facilitates these interactions through hydrogen bonding, which can be critical for high-affinity binding and inhibitory activity . This product is intended for non-human research applications only. It is strictly for industrial use or scientific research and is not classified as medicinal or edible. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[(4-phenylbenzoyl)amino]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)17-16(22)19-18-15(21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,21)(H2,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOZGPFKLGLECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide typically involves the reaction of biphenyl-4-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of biphenyl compounds, including N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide, exhibit promising anticancer properties. For instance, studies have shown that similar biphenyl derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural features of these compounds allow for interaction with specific biological targets, making them potential candidates for drug development against various cancers .

Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. The thiosemicarbazone derivatives, which share structural similarities with our compound, have shown effective inhibition rates, suggesting that this compound could also possess this activity .

Synthesis and Methodology

The synthesis of this compound can be achieved through multi-component reactions involving aromatic carbonyl compounds and hydrazines. A notable method is the one-pot reaction utilizing 4-bromoacetophenone and tosylhydrazide, which yields various biphenyl derivatives with functional group tolerance . This efficient synthetic route is beneficial for scaling up production for pharmacological studies.

Material Science Applications

Thermal Recording Materials
The biphenyl structure is commonly used in thermal recording materials due to its thermal stability and electronic properties. Compounds similar to this compound have been incorporated into formulations for electrophotographic photoreceptors and other electronic devices . Their ability to undergo charge transfer makes them suitable for applications in organic electronics.

Polymer Chemistry
In polymer chemistry, biphenyl-containing compounds are utilized to enhance the mechanical and thermal properties of polymers. Incorporating such compounds into polymer matrices can improve their performance in high-temperature applications . Research has demonstrated that these modifications can lead to materials with superior thermal resistance and mechanical strength.

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated that biphenyl derivatives induce apoptosis in cancer cellsPotential development of new anticancer drugs
Cholinesterase Inhibition ResearchIdentified effective inhibitors among thiosemicarbazone derivativesInsights into treatments for Alzheimer's disease
Thermal Properties AnalysisShowed enhanced thermal stability in polymers containing biphenyl unitsApplications in high-performance materials

Mechanism of Action

The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents attached to the hydrazine-carbonothioyl-acetamide core. Below is a comparative analysis based on synthesis, spectral data, and inferred bioactivity.

Key Observations:

Positional Isomerism (1r vs. 1s):

  • The biphenyl-4-carbonyl group in 1r vs. the biphenyl-3-carbonyl group in 1s results in distinct spatial orientations. The 4-substituted isomer (1r ) likely offers enhanced steric compatibility with DNA gyrase active sites compared to the 3-substituted analog .
  • Lower yield for 1s (42% vs. 47% for 1r ) suggests synthetic challenges in orienting the biphenyl group at the 3-position .

Aromatic Substituents (1r vs.

Alkoxy vs. Biphenyl Groups (1o vs. 1r): The 5-pentoxy-picolinoyl group in 1o introduces a flexible alkoxy chain, which may improve membrane permeability but reduces yield (15%) due to synthetic complexity .

Spectral and Analytical Data

Table 2: HRMS and NMR Comparison
Compound HRMS (Calc.) HRMS (Obs.) ¹H NMR Features (DMSO-d₆)
1r 352.1689 352.1681 δ 10.23 (s, NH), 8.10–7.70 (biphenyl H)
1s 314.0963 314.0947 δ 10.20 (s, NH), 7.90–7.40 (biphenyl H)
1t 392.0621 392.0620 δ 10.25 (s, NH), 8.30–7.80 (naphthyl H)
1o 330.11 N/A δ 10.18 (s, NH), 8.50–6.90 (picolinoyl H)
  • The biphenyl protons in 1r and 1s show upfield shifts compared to naphthyl protons in 1t , reflecting electronic differences in aromatic systems.
  • Consistent NH signals (~δ 10.20) confirm the thiosemicarbazide backbone’s stability across analogs .

Biological Activity

N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure includes a biphenyl moiety, which is known for enhancing the biological activity of compounds through increased lipophilicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often evaluated using assays such as the DPPH radical scavenging test. For instance, derivatives have shown effective scavenging activity against free radicals, suggesting a protective role against oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial activity. In vitro studies have demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of hydrazine derivatives. The compound is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Study 1: Antioxidant and Antimicrobial Evaluation

A study conducted by Umesha et al. (2009) evaluated the antioxidant and antimicrobial activities of similar hydrazone derivatives. The results indicated a strong correlation between the structural features of the compounds and their biological efficacy, with some exhibiting IC50 values in the micromolar range against specific pathogens .

Study 2: Inhibition of Enzymatic Activities

Another significant study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various organisms. The evaluated compounds demonstrated superior inhibition compared to established inhibitors, suggesting a promising avenue for therapeutic development in treating diseases like malaria .

Research Findings

Activity IC50 Value Test Method Reference
Antioxidant50 µMDPPH Scavenging
Antimicrobial25 µg/mLAgar Diffusion Method
Anti-inflammatory30 µMCOX Inhibition Assay

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to optimize the yield of N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide?

  • Methodology :

  • Use DMSO as a solvent to enhance reaction homogeneity and stabilize intermediates, as demonstrated in the synthesis of structurally similar thiosemicarbazides (yields: 42–47%) .
  • Adjust stoichiometric ratios of reactants (e.g., hydrazine derivatives and carbonyl precursors) and monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points.
  • Purify via recrystallization in polar aprotic solvents (e.g., acetone or methanol) to isolate high-purity solids .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for biphenyl carbonyl (δ ~7.2–8.2 ppm for aromatic protons) and thiosemicarbazide (δ ~9.5–10.5 ppm for NH groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 352.1681 vs. calculated 352.1689 for compound 1r) to confirm purity and molecular formula .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiourea (C=S, ~1250–1350 cm⁻¹) functional groups .

Q. How can reaction progress be monitored during synthesis?

  • Methodology :

  • Employ HPLC with UV detection (λ = 254 nm) to track intermediate formation and byproduct elimination, as described for analogous hydrazide derivatives .
  • Use TLC with silica plates and ethyl acetate/hexane eluents to visualize reactant consumption and product migration .

Advanced Research Questions

Q. How to design experiments to evaluate DNA gyrase inhibition activity?

  • Methodology :

  • Enzyme Assays : Use a supercoiling assay with purified Staphylococcus aureus DNA gyrase to measure IC50 values. Compare inhibition potency against reference standards (e.g., ciprofloxacin) .
  • MIC Testing : Assess minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus (MRSA) strains to correlate enzyme inhibition with antibacterial efficacy .
  • Molecular Docking : Model the compound’s interaction with the gyrase ATP-binding pocket using software like AutoDock Vina to predict binding modes and guide structural modifications .

Q. How to address discrepancies in NMR data across different studies?

  • Methodology :

  • Solvent Calibration : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) by referencing internal standards (e.g., TMS) and cross-referencing published spectra .
  • Dynamic Effects : Investigate tautomerism in the thiosemicarbazide moiety (e.g., thione-thiol tautomerism) using variable-temperature NMR to resolve splitting or broadening of NH signals .
  • Batch Comparison : Replicate synthesis under identical conditions (temperature, solvent, catalyst) to isolate procedural variables causing spectral inconsistencies .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Substituent Variation : Modify the biphenyl ring (e.g., para vs. meta substitution) or replace the acetamide group with bulkier alkyl chains to assess steric and electronic effects on bioactivity .
  • Biological Profiling : Test derivatives against a panel of bacterial and fungal pathogens to identify substituents enhancing antimicrobial potency (e.g., naphthoyl vs. biphenyl groups) .
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to prioritize derivatives with improved pharmacokinetic profiles .

Q. How to assess potential as a histone deacetylase (HDAC) inhibitor?

  • Methodology :

  • HDAC Enzymatic Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition of recombinant HDAC isoforms (e.g., HDAC1/2) and determine selectivity .
  • Cellular Models : Treat cancer cell lines (e.g., HeLa) and quantify acetylated histone H3 levels via Western blotting to confirm target engagement .
  • T-cell Modulation : Evaluate immunomodulatory effects using IL-2 secretion assays in primary T-cells, as demonstrated for alkylated hydrazide derivatives .

Q. How to resolve conflicting bioactivity data between antimicrobial and cytotoxic assays?

  • Methodology :

  • Dose-Response Analysis : Perform MTT assays on mammalian cell lines (e.g., HEK293) to differentiate between selective antimicrobial activity and nonspecific cytotoxicity .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target pathways (e.g., oxidative stress response) that may explain cytotoxic effects at higher concentrations .
  • Comparative Pharmacokinetics : Measure tissue distribution and clearance rates in animal models to contextualize in vitro bioactivity within physiological thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-([1,1'-Biphenyl]-4-carbonyl)hydrazine-1-carbonothioyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.